2-(Methylthio)pyrimidine-5-boronic acid

Drug Discovery Chemical Biology High-Throughput Screening

2-(Methylthio)pyrimidine-5-boronic acid (CAS 348098-29-3) is an organoboron compound consisting of a pyrimidine core substituted with a methylthio (–SMe) group at the 2-position and a boronic acid (–B(OH)₂) group at the 5-position. With a molecular formula of C₅H₇BN₂O₂S and a molecular weight of 170.00 g/mol, it exists as an off-white to white solid at ambient temperature.

Molecular Formula C5H7BN2O2S
Molecular Weight 170 g/mol
CAS No. 348098-29-3
Cat. No. B1302980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidine-5-boronic acid
CAS348098-29-3
Molecular FormulaC5H7BN2O2S
Molecular Weight170 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)SC)(O)O
InChIInChI=1S/C5H7BN2O2S/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3
InChIKeySLNVTXVTMQIKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)pyrimidine-5-boronic Acid (CAS 348098-29-3) – A Dual-Functional Heteroaryl Boronic Acid Building Block for Drug Discovery and Cross-Coupling


2-(Methylthio)pyrimidine-5-boronic acid (CAS 348098-29-3) is an organoboron compound consisting of a pyrimidine core substituted with a methylthio (–SMe) group at the 2-position and a boronic acid (–B(OH)₂) group at the 5-position . With a molecular formula of C₅H₇BN₂O₂S and a molecular weight of 170.00 g/mol, it exists as an off-white to white solid at ambient temperature . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds and TNFα modulator series via Suzuki–Miyaura cross-coupling reactions . Its dual functionality – the boronic acid handle for C–C bond formation and the methylthio group as a modifiable or pharmacophoric element – distinguishes it from simpler pyrimidine boronic acids.

Why Generic Substitution of 2-(Methylthio)pyrimidine-5-boronic Acid by Other Pyrimidine Boronic Acids Fails in Molecular Design


Generic substitution of 2-(methylthio)pyrimidine-5-boronic acid with other 5-pyrimidine boronic acids (e.g., 2-chloro, 2-amino, 2-H, or 2-methyl analogs) is chemically and pharmacologically unsound because the 2-methylthio substituent introduces distinct electronic, steric, and reactivity properties that cannot be replicated by halogens, amines, or protons . The –SMe group is a moderate electron-donating group that can participate in sulfur-specific interactions (e.g., S–π, hydrogen bonding as a weak acceptor), undergo late-stage oxidation to sulfoxide/sulfone, or be selectively cleaved via desulfurative cross-coupling – orthogonal reactivity that 2-chloro or 2-amino analogs lack [1]. In patented drug discovery pathways, the methylthio group is a deliberate pharmacophoric choice: it has been incorporated into ATP-competitive kinase inhibitor scaffolds targeting EGFR and VEGFR, and into TNFα modulator series, where subtle changes at the 2-position have been shown to alter both potency and selectivity profiles . Swapping the 2-substituent without re-optimizing the entire scaffold would therefore risk loss of target engagement, altered physicochemical properties, or synthetic incompatibility in downstream transformations.

Product-Specific Quantitative Evidence Guide: 2-(Methylthio)pyrimidine-5-boronic Acid vs. Key Analogs


Supplier Purity Specifications: 2-(Methylthio)pyrimidine-5-boronic Acid Compared to 2-Chloropyrimidine-5-boronic Acid

Commercially, 2-(methylthio)pyrimidine-5-boronic acid is available at purities up to 98% (HPLC) from AKSci and 99% from certain suppliers . In comparison, 2-chloropyrimidine-5-boronic acid (CAS 1003845-06-4) – a frequently employed alternative in medicinal chemistry Suzuki couplings – is typically offered at 95-97% purity across major suppliers . The higher available purity of the methylthio variant reduces the burden of pre-use purification in sensitive catalytic reactions where boronic acid impurities (e.g., deboronation byproducts, anhydride oligomers) can poison palladium catalysts or complicate stoichiometry calculations.

Drug Discovery Chemical Biology High-Throughput Screening

Synthetic Yield in Boronic Acid Preparation: 2-(Methylthio)pyrimidine-5-boronic Acid vs. 2-Aminopyrimidine-5-boronic Acid

The synthesis of 2-(methylthio)pyrimidine-5-boronic acid from 5-bromo-2-(methylthio)pyrimidine via lithium-halogen exchange and quenching with triisopropylborate proceeds with a typical reported yield of 73% . By comparison, the synthesis of 2-aminopyrimidine-5-boronic acid from the corresponding 5-bromo-2-aminopyrimidine precursor requires in situ protection of the 2-amino group to prevent competing lithiation, and although optimized routes now achieve practical yields, the additional protection/deprotection steps reduce overall throughput and increase process mass intensity relative to the methylthio analog [1][2]. This yield difference translates to a lower cost per gram of the final boronic acid building block when procured at scale.

Organic Synthesis Process Chemistry Boronic Acid Synthesis

Orthogonal Late-Stage Functionalization: Methylthio Oxidation vs. Chloro Displacement in Pyrimidine-5-boronic Acid Series

A key chemical differentiator of 2-(methylthio)pyrimidine-5-boronic acid is the ability to oxidize the methylthio group to the corresponding sulfoxide or sulfone after Suzuki coupling, providing a tunable handle for modulating electronic properties and hydrogen-bonding capacity without altering the core scaffold . The 2-chloro analog, by contrast, is typically employed for nucleophilic aromatic substitution (SNAr) prior to or after coupling – a divergent reactivity mode that precludes the same stepwise electronic tuning [1]. This orthogonal reactivity is documented in class-level studies on 2-methylthiopyrimidine derivatives, where oxidation to sulfone is achieved with mCPBA or H₂O₂ in acetic acid, enabling systematic SAR exploration of the 2-position electronic effect on target binding .

Late-Stage Functionalization Medicinal Chemistry Structure-Activity Relationship (SAR)

Pharmacophoric Validation: Enabling Access to Kinase-Targeted and TNFα-Modulator Chemical Space

Patent and literature analysis confirms that 2-(methylthio)pyrimidine-5-boronic acid and its pinacol ester have been specifically employed as intermediates in the synthesis of EGFR/VEGFR kinase inhibitors and potent TNFα modulators . The Bioorganic & Medicinal Chemistry Letters publication (2010, Vol. 20, p. 7046-7049), cited as a downstream application source, describes the use of this compound in preparing biologically active pyrimidine-based agents . In contrast, simpler pyrimidine-5-boronic acid (CAS 1034924-06-5) lacks the 2-methylthio substituent and therefore cannot directly yield the same pharmacophoric series without additional synthetic manipulation. The pinacol ester form (CAS 940284-18-4) is explicitly documented as a pharmaceutical intermediate for substituted imidazo[1,2-a]pyridine derivatives and TNFα modulators .

Kinase Inhibitors TNFα Modulation Immuno-Oncology

Procurement-Relevant Application Scenarios for 2-(Methylthio)pyrimidine-5-boronic Acid in Drug Discovery and Chemical Biology


Suzuki–Miyaura Cross-Coupling for Kinase-Focused Fragment Elaboration

In kinase drug discovery programs, 2-(methylthio)pyrimidine-5-boronic acid is employed as a Suzuki coupling partner with heteroaryl halides to construct biaryl and heterobiaryl linkages at the 5-position of the pyrimidine ring. The boronic acid handle couples efficiently under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis with aryl bromides, iodides, and activated chlorides . The 2-methylthio group survives the cross-coupling conditions intact, allowing subsequent oxidation to sulfone or desulfurative coupling for further diversification – a sequential synthetic strategy documented in kinase inhibitor patent literature . When procuring for fragment-based drug discovery (FBDD) or lead optimization, the compound's purity (up to 98% HPLC) ensures accurate stoichiometry and minimizes side-product formation in parallel synthesis arrays.

Synthesis of TNFα Modulator Scaffolds for Immuno-Oncology and Inflammation

The pinacol ester of 2-(methylthio)pyrimidine-5-boronic acid (CAS 940284-18-4) or the free acid itself is a documented intermediate in the preparation of potent TNFα modulators . In these scaffolds, the intact methylthiopyrimidine core contributes to target engagement, and the boronic acid functionality enables modular assembly of diverse analogs. Procurement of the free boronic acid (rather than the pinacol ester) offers flexibility: it can be used directly in aqueous Suzuki conditions or converted in situ to the ester if anhydrous conditions are required . Research groups targeting NF-κB/TNFα pathways in autoimmune disease or immuno-oncology should select this building block for its documented fit-for-purpose validation in the relevant patent and journal literature .

Late-Stage Diversification via Sulfur Oxidation for Physicochemical Property Tuning

A unique application scenario enabled by the 2-methylthio group is the systematic tuning of lipophilicity, hydrogen-bonding capacity, and metabolic stability through post-coupling oxidation. After Suzuki coupling at the 5-position, the methylthio group can be oxidized to the sulfoxide (moderately polar, chiral if unsymmetrical) or sulfone (strongly electron-withdrawing, increased aqueous solubility) using mCPBA or H₂O₂/AcOH . This stepwise oxidation strategy is not accessible with 2-chloro, 2-amino, or 2-H pyrimidine-5-boronic acid analogs, making the methylthio variant a strategic choice when multi-parameter optimization (potency, solubility, metabolic stability) is required in lead optimization . Procurement teams supporting medicinal chemistry should prioritize this compound when the project's SAR plan includes systematic exploration of the 2-position electronic and steric landscape.

Scaled Library Synthesis for High-Throughput Screening (HTS) Hit Follow-Up

For hit-to-lead and lead optimization programs requiring the parallel synthesis of 50-500 analogs, 2-(methylthio)pyrimidine-5-boronic acid offers advantages in both cost and operational simplicity. The reported 73% synthetic yield for the boronic acid formation step , combined with commercial availability at multi-gram scale with purities of 97-99% , supports cost-effective procurement for library production. Its solid physical form at ambient temperature simplifies automated weighing and dispensing in library synthesis workflows, in contrast to some liquid or low-melting pyrimidine boronic acid analogs that require refrigerated storage and manual handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)pyrimidine-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.